(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Brand Name:
Vulcanchem
CAS No.:
120695-78-5
VCID:
VC20884228
InChI:
InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+
SMILES:
C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Molecular Formula:
C6F11I
Molecular Weight:
407.9511052
(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
CAS No.: 120695-78-5
Cat. No.: VC20884228
Molecular Formula: C6F11I
Molecular Weight: 407.9511052
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120695-78-5 |
|---|---|
| Molecular Formula | C6F11I |
| Molecular Weight | 407.9511052 |
| IUPAC Name | (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |
| Standard InChI | InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |
| Standard InChI Key | BJZGOHYMGKSXBU-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
| SMILES | C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
| Canonical SMILES | C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator